[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid

Catalog No.
S528278
CAS No.
166108-71-0
M.F
C21H23NO6
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid

CAS Number

166108-71-0

Product Name

[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid

IUPAC Name

2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C21H23NO6/c23-20(24)14-27-12-11-26-10-9-22-21(25)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,22,25)(H,23,24)

InChI Key

XQPYRJIMPDBGRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Fmoc-NH-PEG2-CH2COOH

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)O

Description

The exact mass of the compound [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid is 385.1525 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Heterobifunctional Spacer Molecule

2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid, also known as 8-(Fmoc-amino)-3,6-dioxaoctanoic acid, is a heterobifunctional molecule used in scientific research applications. A heterobifunctional molecule possesses two different functional groups that can react with distinct chemical entities [, , ]. In the case of 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid, one end features an Fmoc (Fluorenylmethoxycarbonyl) group, commonly employed for protecting amino groups in peptide synthesis [, , ]. The other terminus consists of a carboxylic acid group, which can readily form amide bonds with various biomolecules [, , ].

Applications in Bioconjugation

This unique bifunctional property makes 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid a valuable tool in bioconjugation reactions. Bioconjugation refers to the process of linking two or more biomolecules to create novel structures with tailored functionalities []. 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid serves as a spacer molecule, introducing a certain distance and flexibility between the conjugated entities [, , ]. This spacer arm can be crucial for optimal orientation and activity of the linked biomolecules [, , ].

Protein-Drug Conjugates

One prominent application of 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid lies in the development of protein-drug conjugates (PDCs) []. PDCs are therapeutic agents where a cytotoxic drug is attached to a protein carrier molecule. The protein component facilitates targeted delivery of the drug to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects []. 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid can be used as a linker molecule to covalently connect the protein and drug moieties within a PDC [].

Biorecognition Studies

2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid also finds utility in biorecognition studies. These studies explore the specific interactions between biomolecules, such as proteins and their ligands. The spacer introduced by 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid can help optimize the binding affinity and selectivity between interacting molecules []. This can be useful for designing new drugs or biosensors that rely on specific biorecognition events.

2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid is a complex organic compound with the chemical formula C21H23NO6C_{21}H_{23}NO_{6} and a molecular weight of approximately 385.42 g/mol. This compound is characterized by its unique structure, which includes a fluorene moiety that is protected by a methoxycarbonyl group (Fmoc), making it suitable for various chemical applications, particularly in peptide synthesis and drug development. The compound features multiple ethoxy groups connected to an acetic acid component, enhancing its solubility and reactivity in biological systems .

Fmoc-PEG2-COOH does not have a direct biological effect. Its mechanism of action relies on its ability to act as a bridge between biomolecules and other materials. The Fmoc group can be removed after conjugation, allowing the biomolecule to interact with its target while the PEG spacer provides water solubility and reduces non-specific interactions [].

The primary reactions involving 2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid include:

  • Deprotection Reactions: The Fmoc group can be removed using basic conditions (e.g., piperidine in DMF), allowing the amine functionality to be utilized in further coupling reactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in modifying the compound for specific applications.
  • Amide Formation: The compound can react with amines to form amides, expanding its utility in synthesizing complex molecules.

These reactions are pivotal for incorporating this compound into larger molecular frameworks or modifying its properties for specific applications .

2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid exhibits notable biological activity, particularly as a hydrophilic spacer in bioconjugation processes. It has been reported to have natriuretic effects in human serum, indicating potential applications in cardiovascular research and therapy . Its ability to enhance solubility and stability of peptides makes it valuable in drug formulation and delivery systems.

The synthesis of 2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid typically involves the following steps:

  • Preparation of Fmoc-protected Amino Acids: Initial synthesis starts with the Fmoc protection of amino acids.
  • Formation of Ethoxy Linkages: Ethylene glycol derivatives are reacted with the Fmoc-protected amino acids to introduce ethoxy groups.
  • Acidification: The final step involves introducing the acetic acid functionality through appropriate coupling reactions.

These methods leverage established peptide synthesis techniques, often employing solid-phase synthesis strategies for efficiency .

The applications of 2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid are diverse:

  • Peptide Synthesis: Used as a building block in solid-phase peptide synthesis due to its hydrophilicity and ability to stabilize intermediates.
  • Drug Development: Serves as a linker in drug conjugates, enhancing solubility and bioavailability of therapeutic agents.
  • Bioconjugation: Acts as a spacer in antibody-drug conjugates, improving the pharmacokinetic properties of biologics.

These applications highlight its significance in both academic research and pharmaceutical development .

Interaction studies involving 2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid focus on its role as a linker or spacer in bioconjugates. Research indicates that compounds utilizing this structure exhibit improved binding affinities and enhanced stability compared to those without such spacers. Furthermore, studies demonstrate its compatibility with various biomolecules, making it an attractive candidate for targeted drug delivery systems .

Several compounds share structural similarities with 2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
Fmoc-aminoethyl ethoxy acetic acidSimilar ethoxy and acetic functionalitiesLess hydrophilic than 2-[2-(Fmoc-amino)...]
Fmoc-NH-PEG2-CH2COOHIncorporates polyethylene glycol for increased solubilityEnhanced biocompatibility
Fmoc-amino-3,6-dioxaoctanoic acidContains dioxolane ringsGreater rigidity; used more for structural purposes
Fmoc-AEEA (Amino Ethyl Ethylene Glycol)Shorter ethylene glycol chainMore reactive due to fewer steric hindrances

The uniqueness of 2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid lies in its combination of hydrophilicity, structural complexity, and versatility in various biochemical applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

385.15253745 g/mol

Monoisotopic Mass

385.15253745 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid

Dates

Modify: 2023-08-15
1: Chen Y, Xia R, Huang Y, Zhao W, Li J, Zhang X, Wang P, Venkataramanan R, Fan J, Xie W, Ma X, Lu B, Li S. An immunostimulatory dual-functional nanocarrier that improves cancer immunochemotherapy. Nat Commun. 2016 Nov 7;7:13443. doi: 10.1038/ncomms13443. PubMed PMID: 27819653; PubMed Central PMCID: PMC5103075.
2: Zhao M, Huang Y, Chen Y, Xu J, Li S, Guo X. PEG-Fmoc-Ibuprofen Conjugate as a Dual Functional Nanomicellar Carrier for Paclitaxel. Bioconjug Chem. 2016 Sep 21;27(9):2198-205. doi: 10.1021/acs.bioconjchem.6b00415. Epub 2016 Aug 25. PubMed PMID: 27532881.
3: Zhang P, Li J, Ghazwani M, Zhao W, Huang Y, Zhang X, Venkataramanan R, Li S. Effective co-delivery of doxorubicin and dasatinib using a PEG-Fmoc nanocarrier for combination cancer chemotherapy. Biomaterials. 2015 Oct;67:104-14. doi: 10.1016/j.biomaterials.2015.07.027. Epub 2015 Jul 15. PubMed PMID: 26210177; PubMed Central PMCID: PMC4550547.
4: Zhang Y, Huang Y, Zhao W, Lu J, Zhang P, Zhang X, Li J, Gao X, Venkataramanan R, Li S. Fmoc-conjugated PEG-vitamin E2 micelles for tumor-targeted delivery of paclitaxel: enhanced drug-carrier interaction and loading capacity. AAPS J. 2014 Nov;16(6):1282-91. doi: 10.1208/s12248-014-9651-2. Epub 2014 Sep 6. PubMed PMID: 25193267; PubMed Central PMCID: PMC4389742.
5: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.

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